N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine
Overview
Description
“N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine” is an organic compound containing a hydroxylamine group attached to an ethyl chain, which is further connected to a 2,4-dichlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, chlorobenzene can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC to produce phenol and diphenyl ether .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a hydroxylamine group (-NH2OH) attached to an ethyl chain (C2H5), which is further connected to a phenyl ring with chlorine atoms at the 2 and 4 positions .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine can substantially enhance the rate of substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds, such as 2,4-dichlorophenol, are white solids that are mildly acidic .
Scientific Research Applications
Synthesis and Reactions
- Hydroxylamines, including N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine, are involved in various synthesis reactions. For example, hydroxylamine and alkyl chloroformates react in alkaline media to form N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines (Boyland & Nery, 1966).
Catalytic and Chemical Reactions
- Hydroxylamine hydrochloride, a related compound, reacts with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate to form novel compounds via tandem ring opening and oximation processes (Saravanan, Babu, & Muthusubramanian, 2007).
Green Chemistry
- Hydroxylamine hydrochloride, along with other components, is used in a boric acid-catalyzed reaction to synthesize 4H-isoxazol-5(4H)-ones in an eco-friendly process (Kiyani & Ghorbani, 2015).
Analytical Chemistry
- Certain aromatic hydroxylamines, similar to this compound, are used as spectrophotometric reagents for metal ion analysis (Majumdar & Das, 1966).
Biological Applications
- Derivatives of hydroxylamines show potential in biological research, such as delaying senescence in human lung fibroblasts (Atamna, Paler-Martinez, & Ames, 2000).
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCFRBYGPJCYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587649 | |
Record name | 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-22-5 | |
Record name | 1-(2,4-Dichlorophenyl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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